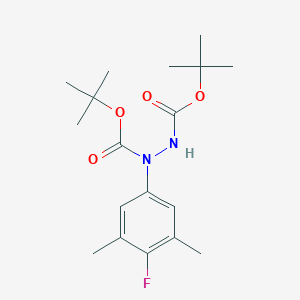

Di-tert-butyl 1-(4-fluoro-3,5-dimethylphenyl)hydrazine-1,2-dicarboxylate

Description

Di-tert-butyl 1-(4-fluoro-3,5-dimethylphenyl)hydrazine-1,2-dicarboxylate (CAS: 2212021-55-9) is a hydrazine-derived dicarboxylate ester with the molecular formula C₁₈H₂₇FN₂O₄ and a molecular weight of 354.42 g/mol . It is characterized by a 4-fluoro-3,5-dimethylphenyl substituent, which introduces steric bulk and electronic modulation due to the fluorine atom (electronegative) and methyl groups (electron-donating). The compound is stored at 2–8°C under dry conditions and is marketed as a high-purity (≥98%) building block for organic synthesis, particularly in pharmaceutical and agrochemical research .

Properties

IUPAC Name |

tert-butyl N-(4-fluoro-3,5-dimethylphenyl)-N-[(2-methylpropan-2-yl)oxycarbonylamino]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27FN2O4/c1-11-9-13(10-12(2)14(11)19)21(16(23)25-18(6,7)8)20-15(22)24-17(3,4)5/h9-10H,1-8H3,(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACEVGWLCWPYSAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1F)C)N(C(=O)OC(C)(C)C)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27FN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Di-tert-butyl 1-(4-fluoro-3,5-dimethylphenyl)hydrazine-1,2-dicarboxylate typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-fluoro-3,5-dimethylphenylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. This reaction forms the corresponding carbamate intermediate, which is then further reacted with 2-methylpropan-2-yl isocyanate to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Di-tert-butyl 1-(4-fluoro-3,5-dimethylphenyl)hydrazine-1,2-dicarboxylate can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.

Substitution: The aromatic ring and carbamate group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives

Scientific Research Applications

Chemistry

In chemistry, Di-tert-butyl 1-(4-fluoro-3,5-dimethylphenyl)hydrazine-1,2-dicarboxylate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be used as a probe to study enzyme activity or protein-ligand interactions. Its ability to interact with specific biological targets makes it valuable for investigating biochemical pathways and mechanisms.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drug candidates with therapeutic potential, particularly in the treatment of diseases where modulation of specific biological targets is required.

Industry

In the industrial sector, this compound may be utilized in the production of specialty chemicals, agrochemicals, and other high-value products. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of Di-tert-butyl 1-(4-fluoro-3,5-dimethylphenyl)hydrazine-1,2-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing biochemical pathways. The exact mechanism may vary depending on the specific application and target involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Effects on Reactivity and Stability

The target compound’s 4-fluoro-3,5-dimethylphenyl group distinguishes it from structurally related hydrazine dicarboxylates. Below is a comparative analysis of key analogues:

Key Observations:

- Steric Effects : The 3,5-dimethyl substitution creates significant steric hindrance, which may slow reactivity in nucleophilic substitutions compared to less hindered analogues like 16a .

- Synthetic Utility : The target compound’s role as a building block contrasts with 6n/6n0 , which are designed for Pd-catalyzed carboamination to form complex indoline derivatives .

Spectroscopic Characterization

All compounds are validated via ¹H/¹³C NMR and HRMS :

- The target compound’s fluoro and methyl groups would produce distinct NMR signals (e.g., fluorine coupling in ¹H NMR, methyl singlet) .

- Compound 5ac: Features nitro-group-associated deshielding in ¹³C NMR (~150 ppm for NO₂) .

- Compound 6n/6n0 : Allyl and benzyl protons show characteristic splitting patterns in ¹H NMR .

Biological Activity

Di-tert-butyl 1-(4-fluoro-3,5-dimethylphenyl)hydrazine-1,2-dicarboxylate (CAS No. 2212021-55-9) is a chemical compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C18H27FN2O4

- Molecular Weight : 354.43 g/mol

- Purity : 98.00%

- IUPAC Name : this compound

The compound features a hydrazine moiety linked to two tert-butyl groups and a fluorinated aromatic ring, which may influence its biological interactions and pharmacological effects.

Research indicates that compounds similar to di-tert-butyl hydrazine derivatives often exhibit antioxidant properties, which can be crucial in mitigating oxidative stress in biological systems. The presence of the hydrazine group is significant as it can participate in redox reactions, potentially leading to the scavenging of free radicals.

Antioxidant Activity

A study exploring related hydrazine derivatives highlighted their capacity to inhibit lipid peroxidation, suggesting a protective role against oxidative damage in cellular membranes. This activity is particularly relevant in the context of diseases characterized by oxidative stress, such as neurodegenerative disorders and cancer.

Case Studies and Research Findings

- Antioxidant Properties : A comparative analysis of various hydrazine derivatives demonstrated that this compound exhibited significant antioxidant activity when tested against lipid peroxidation in vitro. The results indicated a dose-dependent response with effective inhibition at higher concentrations.

- Cytotoxicity Studies : In vitro cytotoxicity assays on cancer cell lines revealed that this compound could induce apoptosis in specific types of cancer cells. The mechanism appears to involve the activation of caspases and subsequent cellular signaling pathways leading to programmed cell death.

- Pharmacological Potential : Further investigations into the pharmacokinetics and bioavailability of this compound are ongoing. Preliminary data suggest favorable absorption characteristics which could enhance its therapeutic applicability.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.